2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a benzhydryl group and an oxoacetamide moiety, which is further linked to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine. This intermediate is then reacted with thiazol-2-ylamine under appropriate conditions to introduce the thiazole moiety. The final step involves the formation of the oxoacetamide group through acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the oxo group to form hydroxyl derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: : Thiazole-2-sulfoxide and thiazole-2-sulfone.
Reduction: : 2-(4-Benzhydrylpiperazin-1-yl)-2-hydroxy-N-(thiazol-2-yl)acetamide.
Substitution: : Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide has been studied for its potential as a pharmacological agent. Its interactions with various biological targets can be explored for drug development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of inhibitors for enzymes such as carbonic anhydrase
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in intracellular pH and affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: : This compound is structurally similar but has a sulfamoylphenyl group instead of a thiazol-2-yl group.
2-(4-Benzhydrylpiperazin-1-yl)ethanol: : This compound lacks the oxoacetamide moiety and has an ethanol group instead.
Uniqueness
2-(4-Benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ability to act as a carbonic anhydrase inhibitor sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(24-22-23-11-16-29-22)21(28)26-14-12-25(13-15-26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,16,19H,12-15H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTZKFFMYMVIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.